(2,2-Dichloro-1,1-difluoroethoxy)benzene
Description
Properties
CAS No. |
456-61-1 |
|---|---|
Molecular Formula |
C8H6Cl2F2O |
Molecular Weight |
227.03 g/mol |
IUPAC Name |
(2,2-dichloro-1,1-difluoroethoxy)benzene |
InChI |
InChI=1S/C8H6Cl2F2O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
WGTOQFRMJXUUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)Cl)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reactivity and Mechanisms
(2,2-Dichloro-1,1-difluoroethoxy)benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and eliminations. For instance, its reactivity has been exploited in the synthesis of complex organic molecules through unexpected substitution reactions with phenolates under specific conditions .
Case Study: Synthesis of Fluorinated Compounds
A notable application is its use in synthesizing fluorinated compounds that exhibit enhanced biological activity. The compound has been utilized as a precursor for developing herbicides and other agrochemicals through reactions that introduce additional functional groups while maintaining the fluorinated moiety's stability . The synthesis involves multiple steps, including halogenation and etherification reactions, which yield high-purity products suitable for industrial applications.
Pharmaceutical Applications
Drug Development
The compound's fluorinated nature contributes to its lipophilicity and metabolic stability, making it a valuable candidate in drug design. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, leading to enhanced efficacy and reduced side effects in therapeutic applications .
Case Study: Antimicrobial Agents
In pharmaceutical research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound can effectively inhibit the growth of various microorganisms, contributing to the development of new treatments for infections .
Materials Science
Polymer Chemistry
In materials science, this compound is explored as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorine atoms .
Case Study: Coatings and Sealants
Research has demonstrated that polymers derived from this compound can be used to create high-performance coatings and sealants. These materials are particularly valuable in industries requiring durable and chemically resistant surfaces .
Environmental Considerations
While this compound shows promise in various applications, its environmental impact must also be considered. The persistence of fluorinated compounds in the environment raises concerns regarding their potential accumulation and toxicity. Ongoing research aims to assess these risks and develop safer alternatives or degradation methods.
Comparison with Similar Compounds
Benzenesulfonyl Derivatives
Compounds sharing the (2,2-dichloro-1,1-difluoroethoxy)benzene moiety but with additional functional groups on the benzene ring exhibit distinct reactivity and applications:
Key Differences :
Aliphatic Analogs: Methoxyflurane
Methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether, CAS 76-38-0) replaces the benzene ring with a methyl group, altering its physicochemical and biological properties:
| Property | This compound | Methoxyflurane |
|---|---|---|
| Boiling Point | ~220°C (estimated) | 104°C |
| Application | Pharmaceutical intermediate | Volatile anesthetic |
| Environmental Impact | Limited data | Regulated under TSCA |
Key Insight : The aromatic ring in this compound enhances thermal stability but reduces volatility compared to Methoxyflurane, which is optimized for rapid evaporation in medical use .
Halogen-Substituted Benzene Derivatives
Variations in halogenation patterns significantly affect bioactivity and chemical reactivity:
Activity Landscape :
HCFC-123 and Environmental Analogs
HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane, CAS 306-83-2), an ethane derivative, shares halogenation patterns but lacks the ethoxy-benzene structure:
| Property | This compound | HCFC-123 |
|---|---|---|
| Ozone Depletion Potential (ODP) | N/A | 0.02 (low) |
| Application | Pharmaceutical synthesis | Refrigerant, solvent |
Structural Similarity and Bioactivity Clustering
Computational analyses using Tanimoto similarity scores (>0.8) group this compound with Methoxyflurane and benzenesulfonyl chlorides . However, bioactivity profiling reveals divergent modes of action:
Preparation Methods
Reaction Mechanism and Conditions
The most direct method for synthesizing (2,2-dichloro-1,1-difluoroethoxy)benzene involves the O-alkylation of phenol with 2,2-dichloro-1,1-difluoroethene (Cl₂C=CF₂) under basic conditions. In this reaction, the phenoxide ion attacks the electrophilic carbon of the ethylene derivative, leading to ring-opening and ether formation. The process typically employs acetone as a solvent and potassium hydroxide (KOH) as the base, with temperatures maintained at 10°C to control exothermicity.
-
Dissolve phenol (94.11 g, 1.0 mol) in 150 mL acetone.
-
Add powdered KOH (5.5 g, 85% purity) under vigorous stirring at 10°C.
-
Gradually introduce 2,2-dichloro-1,1-difluoroethene (73 g, 0.5 mol) over 1 hour.
-
Stir the mixture overnight, then pour into ice water.
-
Extract the organic layer with methylene chloride, wash with dilute sodium bicarbonate, dry over MgSO₄, and distill under vacuum.
This method yields approximately 40–50% of the target compound, with purity enhanced via vacuum distillation.
Optimization and Challenges
-
Solvent Selection : Acetone facilitates phenoxide formation but may require alternatives like tetrahydrofuran (THF) for higher-boiling intermediates.
-
Temperature Control : Exothermic reactions necessitate cooling to prevent side products such as over-alkylated derivatives.
-
Substrate Reactivity : Electron-withdrawing groups on the benzene ring (e.g., nitro or methyl groups) can alter reaction rates and regioselectivity, as observed in related syntheses.
Williamson Ether Synthesis Variations
Alkylation with 2,2-Dichloro-1,1-difluoroethyl Halides
An alternative route employs Williamson ether synthesis, where phenol reacts with 2,2-dichloro-1,1-difluoroethyl halides (e.g., Cl₂CF-CF₂X, X = Cl, Br) in the presence of a strong base. This method is less documented in the literature but inferred from analogous reactions.
Hypothetical Procedure :
-
Generate phenoxide ions by treating phenol with NaH or K₂CO₃ in dimethylformamide (DMF).
-
Add 2,2-dichloro-1,1-difluoroethyl chloride (Cl₂CF-CF₂Cl) dropwise at 0–5°C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Comparative Analysis
| Parameter | O-Alkylation | Williamson Synthesis |
|---|---|---|
| Yield | 40–50% | Not reported |
| Reaction Time | 12–24 hours | 12 hours |
| Purification | Vacuum distillation | Column chromatography |
| Byproducts | Minimal | Possible elimination |
The Williamson method remains theoretical due to challenges in synthesizing stable 2,2-dichloro-1,1-difluoroethyl halides, which are prone to elimination reactions under basic conditions.
Catalytic Approaches and Novel Strategies
Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) could enhance reaction efficiency by solubilizing the phenoxide ion in nonpolar solvents. For example, a biphasic system of toluene/water with TBAB might reduce reaction times and improve yields.
Grignard Reagent-Mediated Coupling
Grignard reagents (e.g., RMgX) could facilitate coupling between phenol derivatives and halogenated ethoxy precursors. However, this approach risks dehydrohalogenation of the dihaloethyl group, necessitating stringent temperature control.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
